Isonipecotic acid

Description

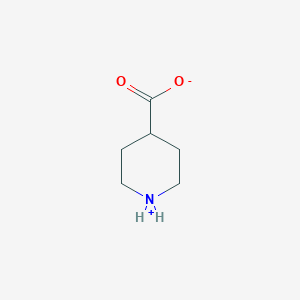

Structure

3D Structure

Properties

IUPAC Name |

piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJOCJYGOFTFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060100 | |

| Record name | 4-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-94-2 | |

| Record name | 4-Piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonipecotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-piperidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isonipecotic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5TZP1RWIE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isonipecotic Acid: A Core Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the basic and pharmacological properties of isonipecotic acid, a pivotal molecule in neuroscience research and a building block for novel therapeutics.

Core Chemical and Physical Properties

This compound, also known as piperidine-4-carboxylic acid, is a saturated heterocyclic compound.[1] Its structure features a piperidine (B6355638) ring with a carboxylic acid substituent at the 4-position, making it a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA).[2] This structural feature is key to its biological activity.

Below is a summary of its fundamental properties:

| Property | Value | References |

| Molecular Formula | C₆H₁₁NO₂ | [3][4] |

| Molecular Weight | 129.16 g/mol | [3][4] |

| CAS Number | 498-94-2 | [3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | >300 °C | [3][4] |

| Solubility | Soluble in water, slightly soluble in methanol, insoluble in ethanol. | [5][6] |

| pKa₁ (Carboxylic Acid) | 3.73 | [1][7] |

| pKa₂ (Piperidine Nitrogen) | 10.72 | [1][7] |

| LogP | -0.08 | [1] |

Pharmacological Profile: Interaction with the GABAergic System

This compound's primary pharmacological significance lies in its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.

GABAA Receptor Partial Agonism

This compound is a moderately potent partial agonist at GABAA receptors.[2] Its efficacy varies depending on the subunit composition of the receptor complex:

| GABAA Receptor Subtype | Efficacy (Emax) | Reference |

| α₁, α₂, α₃, α₅-containing | 46-57% (Moderate-efficacy partial agonist) | [2] |

| α₄, α₆-containing | 83-104% (Full or near-full agonist) | [2] |

This differential activity at various GABAA receptor subtypes makes this compound and its derivatives valuable tools for dissecting the physiological roles of these specific receptor populations.

GABA Transporter Inhibition

While this compound itself is primarily characterized as a GABAA receptor agonist, its isomeric counterpart, nipecotic acid (piperidine-3-carboxylic acid), is a well-known inhibitor of GABA transporters (GATs).[8] This suggests that derivatives of this compound could be designed to target GATs, which are responsible for the reuptake of GABA from the synaptic cleft and are significant targets for antiepileptic drugs.[9]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reduction of isonicotinic acid (pyridine-4-carboxylic acid). A common method involves catalytic hydrogenation.

Protocol: Reduction of Isonicotinic Acid

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve isonicotinic acid in a suitable solvent, such as glacial acetic acid or an aqueous solution of hydrochloric acid.[3]

-

Catalyst: Add a platinum-based catalyst, typically platinum oxide (PtO₂).[3]

-

Hydrogenation: Pressurize the vessel with hydrogen gas and heat the mixture. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the vessel and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Isolation: The product, this compound, can be isolated by evaporation of the solvent. If the reaction is performed in hydrochloric acid, the hydrochloride salt of this compound will be formed.[3]

-

Purification: The crude product can be purified by recrystallization from water or ethanol.[9]

Synthesis and purification workflow for this compound.

Analytical Characterization: HPLC

High-performance liquid chromatography (HPLC) is a standard method to assess the purity of this compound and its derivatives.

Protocol: Reversed-Phase HPLC for this compound Hydrochloride

-

Column: A C18 reversed-phase column (e.g., Newcrom R1) is suitable.

-

Mobile Phase: A simple isocratic mobile phase can be used, consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) is appropriate as this compound lacks a strong chromophore.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent mixture.

-

Analysis: Inject the sample onto the column and monitor the elution profile. The purity is determined by the relative area of the main peak.

Pharmacological Evaluation: Whole-Cell Patch-Clamp Electrophysiology

To characterize the effects of this compound on GABAA receptors, the whole-cell patch-clamp technique is employed on neurons or cell lines expressing specific GABAA receptor subtypes.

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Prepare primary neuronal cultures or transfected cell lines (e.g., HEK293 cells) expressing the GABAA receptor subtypes of interest.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution containing a chloride salt (e.g., CsCl) to allow for the measurement of chloride currents.

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction, allowing electrical access to the cell's interior.

-

Drug Application: this compound is applied to the cell at various concentrations using a perfusion system.

-

Data Acquisition: The resulting chloride currents flowing through the GABAA receptors are recorded in voltage-clamp mode. The potency (EC₅₀) and efficacy (Emax) of this compound are determined by constructing a concentration-response curve.[1]

Signaling Pathway Context: The GABAergic Synapse

This compound exerts its effects within the context of the GABAergic synapse. The following diagram illustrates the key components and processes involved.

Simplified diagram of a GABAergic synapse showing the site of action for this compound.

This guide serves as a foundational resource for understanding the core properties and research applications of this compound. Its unique pharmacological profile continues to make it a valuable tool in the ongoing exploration of the GABAergic system and the development of novel therapies for neurological and psychiatric disorders.

References

- 1. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. chempanda.com [chempanda.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | GABA Receptor | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Isonipecotic Acid (CAS 498-94-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a cyclic amino acid and a conformationally restricted analogue of γ-aminobutyric acid (GABA).[1] Its rigid structure makes it a valuable tool in neuroscience research and a versatile building block in medicinal chemistry. Primarily recognized as a partial agonist at GABAA receptors, this compound is instrumental in studying GABAergic neurotransmission and serves as a key starting material for the synthesis of a wide range of neuroactive compounds and other pharmaceuticals.[2][3] This guide provides a comprehensive technical overview of its chemical properties, pharmacological actions, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white crystalline powder with a high melting point and good solubility in water.[4][5] Its structure features a piperidine (B6355638) ring with a carboxylic acid functional group at the 4-position, making it a zwitterionic compound at physiological pH.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 498-94-2 | [6] |

| Molecular Formula | C₆H₁₁NO₂ | [6] |

| Molecular Weight | 129.16 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | >300 °C | [6] |

| Water Solubility | 25 mg/mL (193.56 mM) | [2] |

| pKa₁ (Carboxylic Acid) | 3.73 | [6] |

| pKa₂ (Piperidine Nitrogen) | 10.72 | [6] |

| logP | -0.08 to -0.26 | [7] |

| SMILES | C1CNCCC1C(=O)O | [8] |

| InChIKey | SRJOCJYGOFTFLH-UHFFFAOYSA-N | [8] |

Pharmacology and Mechanism of Action

The primary pharmacological target of this compound is the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.

GABAA Receptor Partial Agonism

This compound acts as a partial agonist at the GABA binding site on the GABAA receptor.[3] Its efficacy varies depending on the subunit composition of the receptor complex. It displays moderate-efficacy partial agonism at GABAA receptors containing α1, α2, α3, and α5 subunits, but acts as a full or near-full agonist at receptors containing α4 and α6 subunits.[9] This subunit selectivity makes it a useful pharmacological tool for differentiating between GABAA receptor subtypes. However, a significant limitation for its use in CNS research is its inability to cross the blood-brain barrier.[9]

The mechanism involves binding to the receptor, which induces a conformational change that opens the integral chloride ion channel. The resulting influx of Cl⁻ ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Caption: Mechanism of action of this compound at a GABAergic synapse.

Quantitative Pharmacological Data

The available quantitative data on the interaction of this compound with GABA receptors is summarized below. Data for its effect on GABA transporters (GATs) is sparse and often confounded with its isomer, nipecotic acid, which is a known GAT inhibitor.

Table 2: Pharmacological Activity of this compound

| Parameter | Receptor/Target | Value | Reference(s) |

| IC₅₀ | [³H]GABA Binding | 0.33 µM | [10] |

| Emax | α1, α2, α3, α5-containing GABAARs | 46-57% | [9] |

| Emax | α4, α6-containing GABAARs | 83-104% | [9] |

Synthesis and Purification

This compound can be synthesized through various routes, often starting from pyridine-based precursors. A common method involves the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid).

Caption: General workflow for the synthesis and purification of this compound.

Representative Synthesis Protocol: Hydrogenation of Isonicotinic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Isonicotinic acid

-

5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

-

Deionized water

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

A solution of isonicotinic acid in deionized water is placed into a high-pressure reactor vessel.

-

The 5% Rh/Al₂O₃ catalyst is added to the vessel (typically 5-10% by weight relative to the starting material).

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., to 50-100 psi).

-

The mixture is heated (e.g., to 50-80 °C) and agitated vigorously for several hours (e.g., 12-24 hours) until hydrogen uptake ceases.

-

The reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

The reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with additional water.

-

The combined aqueous filtrates are concentrated under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

Crude this compound can be purified by recrystallization.[4]

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot deionized water or ethanol.

-

If the solution is colored, it may be treated with activated charcoal and hot-filtered.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the resulting white, needle-like crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (water or ethanol).

-

Dry the purified crystals under vacuum to a constant weight.

Analytical and Experimental Protocols

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Technique | Data and Assignments | Reference(s) |

| ¹H NMR | Spectrum is consistent with the structure. | [6][8] |

| ¹³C NMR | Spectral data available for derivatives. | [11] |

| FTIR (cm⁻¹) | ~3400 (N-H stretch), ~2950 (C-H stretch), ~1630 (C=O stretch, zwitterion), ~1400-1550 (N-H bend, C-H bend) | [12][13][14][15] |

Note: Detailed peak assignments for the parent compound are not consistently available in the reviewed literature. The FTIR data represents typical absorption ranges for the functional groups present.

Representative Protocol: GABAA Receptor Binding Assay

This protocol is a representative method for assessing the binding affinity of compounds like this compound to the GABAA receptor using a radioligand competition assay.[16]

Caption: Experimental workflow for a GABA-A receptor competitive binding assay.

Materials:

-

Rat brain tissue (e.g., cortex or cerebellum)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]Muscimol or [³H]GABA

-

Non-specific binding control: High concentration of unlabeled GABA (e.g., 10 mM)

-

Test compound: this compound at various concentrations

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Perform a series of centrifugation and resuspension steps to isolate synaptic membranes and wash away endogenous GABA.[16]

-

Binding Reaction: In assay tubes, combine the prepared membranes (0.1-0.2 mg protein), a fixed concentration of [³H]Muscimol (e.g., 5 nM), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA.

-

Incubation: Incubate the tubes at 4 °C for a defined period (e.g., 45 minutes) to reach equilibrium.[16]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Representative Protocol: HPLC Analysis

This protocol outlines a general approach for the analysis of amino acids like this compound using reversed-phase HPLC, often requiring derivatization for UV or fluorescence detection.[7][10][17][18][19]

Materials:

-

HPLC system with UV or fluorescence detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)

-

Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH)

-

Derivatizing agent (e.g., o-phthaldialdehyde (OPA) for fluorescence detection if the primary amine is targeted, though this compound is a secondary amine and would require a different agent like FMOC-Cl). This compound itself has a weak UV chromophore.

Procedure:

-

Sample Preparation: Prepare standard solutions of this compound in a suitable solvent (e.g., water/methanol). If derivatization is required, follow a validated protocol (e.g., reacting with FMOC-Cl).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection: UV at a low wavelength (e.g., ~200 nm for underivatized) or appropriate excitation/emission wavelengths for a derivatized product.

-

Gradient Elution: Start with a high percentage of aqueous mobile phase (A) and gradually increase the percentage of organic mobile phase (B) to elute the compound. A typical gradient might run from 2% to 50% B over 20-30 minutes.

-

-

Analysis: Inject standards to create a calibration curve of peak area versus concentration. Inject unknown samples and quantify the amount of this compound by comparing their peak areas to the standard curve.

Representative Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a general method to measure the functional effects of this compound on GABAA receptors expressed in a cellular system.[5][20][21]

Materials:

-

Cells expressing GABAA receptors (e.g., cultured neurons or a cell line like HEK293 stably transfected with GABAA receptor subunits).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass pipettes.

-

Extracellular Solution (aCSF): Containing physiological concentrations of ions (e.g., in mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose), bubbled with 95% O₂/5% CO₂.

-

Intracellular Solution: Containing a high concentration of Cl⁻ or F⁻ to set the chloride reversal potential (e.g., in mM: 130 KCl, 5 NaCl, 1 MgCl₂, 11 EGTA, 10 HEPES), pH 7.3.

-

GABA and this compound stock solutions.

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with intracellular solution.

-

Cell Patching: Under microscopic guidance, approach a target cell with the micropipette. Apply light positive pressure. Upon touching the cell, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Recording: Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

-

Drug Application: Apply GABA at various concentrations via a perfusion system to establish a baseline dose-response curve. Then, apply this compound alone or in combination with GABA to characterize its effects (e.g., direct activation, potentiation, or inhibition of GABA-evoked currents).

-

Data Acquisition and Analysis: Record the transmembrane currents evoked by the agonist applications. Analyze the peak current amplitude to construct dose-response curves and determine parameters like EC₅₀ and Emax.

Applications in Research and Development

This compound's primary value lies in its role as a structural scaffold and pharmacological probe.

-

Pharmaceutical Intermediate: It is a crucial starting material for the synthesis of more complex molecules targeting the CNS. Derivatives have been explored as anticonvulsants, analgesics, and antitussives.[22]

-

Neuroscience Research: As a GABAA receptor partial agonist, it helps in the characterization of different receptor subtypes and the study of inhibitory neurotransmission.[23]

-

Building Block: Its rigid piperidine ring is a desirable feature in drug design for constraining molecular conformation, which can lead to improved selectivity and potency for a given biological target.

Conclusion

This compound (CAS 498-94-2) is a foundational molecule in the study of GABAergic systems and in the synthesis of neuropharmacological agents. Its well-defined structure and activity as a GABAA receptor partial agonist provide a solid platform for further investigation and drug discovery efforts. This guide has summarized its key properties and provided a framework of experimental protocols to facilitate its use in research and development settings.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | GABA Receptor | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound(498-94-2) 1H NMR spectrum [chemicalbook.com]

- 9. Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound, 2,6-dioxo- [webbook.nist.gov]

- 13. FTIR [terpconnect.umd.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. PDSP - GABA [kidbdev.med.unc.edu]

- 17. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. usp.org [usp.org]

- 20. docs.axolbio.com [docs.axolbio.com]

- 21. Patch Clamp Protocol [labome.com]

- 22. benchchem.com [benchchem.com]

- 23. Page loading... [guidechem.com]

Isonipecotic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally constrained structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Its primary mechanism of action is through direct interaction with the GABA type A (GABA-A) receptor, where it functions as a partial agonist.[2][3][4] This technical guide provides an in-depth analysis of the molecular mechanism of this compound, presenting quantitative pharmacological data, detailed experimental protocols for its characterization, and a comparative analysis with its structural isomer, nipecotic acid. A key pharmacological limitation of this compound is its inability to cross the blood-brain barrier, which restricts its therapeutic application for central nervous system disorders but makes it a valuable tool for peripheral GABA receptor research.[1]

Core Mechanism of Action: GABA-A Receptor Partial Agonism

The principal molecular target of this compound is the GABA-A receptor, a pentameric ligand-gated ion channel responsible for mediating fast synaptic inhibition in the central nervous system.[5] Upon binding, this compound induces a conformational change in the receptor, leading to the opening of its integral chloride (Cl⁻) channel. The subsequent influx of chloride ions hyperpolarizes the neuron, reducing its excitability and diminishing the likelihood of action potential firing.[5]

Unlike the endogenous full agonist GABA, this compound is classified as a partial agonist. This means it binds to the receptor and elicits a response that is lower in maximal effect (efficacy) than that of a full agonist.[6] This partial agonism is subtype-dependent, exhibiting higher efficacy at GABA-A receptors containing α4 or α6 subunits compared to those containing α1, α2, α3, or α5 subunits.[1][7]

Signaling Pathway

The binding of this compound to the orthosteric site on the GABA-A receptor initiates a cascade of events culminating in neuronal inhibition. This process is depicted in the signaling pathway diagram below.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized primarily through electrophysiological studies on recombinant human GABA-A receptors expressed in HEK cells. The following tables summarize the key quantitative data regarding its potency (EC₅₀) and efficacy (Iₘₐₓ) relative to GABA.

Table 1: Potency (EC₅₀) of this compound at Various GABA-A Receptor Subtypes

| Receptor Subtype | This compound EC₅₀ (µM) | GABA EC₅₀ (µM) | Reference |

|---|---|---|---|

| α1β2γ2S | 7.9 | 1.1 | [6] |

| α2β2γ2S | 22 | 2.0 | [6] |

| α3β2γ2S | 55 | 11 | [6] |

| α4β2γ2S | 1.0 | 0.2 | [6] |

| α5β2γ2S | 22 | 5.0 | [6] |

| α6β2γ2S | 0.8 | 0.2 |[6] |

Table 2: Efficacy (Iₘₐₓ) of this compound Relative to GABA at Various GABA-A Receptor Subtypes

| Receptor Subtype | This compound Iₘₐₓ (% of GABA) | Reference |

|---|---|---|

| α1β2γ2S | 57% | [6] |

| α2β2γ2S | 55% | [6] |

| α3β2γ2S | 46% | [6] |

| α4β2γ2S | 83% | [6] |

| α5β2γ2S | 55% | [6] |

| α6β2γ2S | 104% |[6] |

Data derived from whole-cell patch-clamp recordings.[6]

Activity at GABA Transporters (GATs)

A crucial distinction in the pharmacology of piperidine (B6355638) carboxylic acids is the differential activity of its isomers. While this compound (piperidine-4-carboxylic acid) acts as a GABA-A partial agonist, its structural isomer, nipecotic acid (piperidine-3-carboxylic acid), is a well-characterized competitive inhibitor of GABA transporters (GATs), particularly GAT-1.[8] Nipecotic acid also exhibits weak direct agonist activity at GABA-A receptors, but at much higher concentrations than those required for GAT inhibition.[8]

Currently, there is a lack of published data demonstrating significant inhibitory activity of this compound at any of the four GABA transporter subtypes (GAT-1, GAT-2, GAT-3, BGT-1). Therefore, the primary mechanism of action of this compound is considered to be direct receptor agonism, not modulation of synaptic GABA levels via reuptake inhibition.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional properties (potency and efficacy) of this compound on GABA-A receptors.

-

Objective: To determine the EC₅₀ and relative Iₘₐₓ of this compound at specific recombinant GABA-A receptor subtypes.

-

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection. Cells are clamped at a holding potential of -60 mV.

-

Compound Application: this compound is applied at increasing concentrations to the cell using a rapid solution exchange system to generate a concentration-response curve.

-

Data Analysis: The peak current response at each concentration is measured and normalized to the maximal response elicited by a saturating concentration of GABA. The data are fitted to a sigmoidal dose-response equation to calculate the EC₅₀ (concentration producing 50% of the maximal response) and the Iₘₐₓ (maximal current relative to GABA).[6]

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a receptor.

-

Objective: To determine the inhibitory constant (Kᵢ) of this compound at the GABA binding site.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target receptor are homogenized and centrifuged to prepare a crude membrane fraction rich in GABA-A receptors.

-

Assay Incubation: Membranes are incubated in a buffer solution containing:

-

A radiolabeled ligand that binds to the GABA site (e.g., [³H]muscimol).

-

Varying concentrations of unlabeled this compound (the competitor).

-

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

GABA Uptake Assay

This assay is used to assess the potential inhibitory effect of this compound on GABA transporters.

-

Objective: To determine the IC₅₀ of this compound for inhibition of GABA uptake by GAT subtypes.

-

Methodology:

-

Cell Culture: HEK293 cells stably expressing a specific GAT subtype (e.g., hGAT-1) are cultured in 96-well plates.

-

Incubation: Cells are incubated with a buffer containing [³H]GABA and varying concentrations of the test compound (this compound).

-

Termination: Uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

Quantification: The cells are lysed, and the amount of intracellular [³H]GABA is quantified by scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of GABA uptake (IC₅₀) is calculated.

-

Conclusion and Future Directions

This compound is a well-defined GABA-A receptor partial agonist with demonstrable subtype selectivity, favoring α4 and α6-containing receptors with higher efficacy. Its mechanism is distinct from its isomer, nipecotic acid, which is a potent GAT inhibitor. The inability of this compound to cross the blood-brain barrier is a significant hurdle for its development as a CNS therapeutic, but its defined pharmacology makes it a useful reference compound for in vitro studies of GABA-A receptor function. Future research could focus on the development of brain-penetrant prodrugs or derivatives of this compound to explore the therapeutic potential of its unique subtype-selective partial agonist profile for conditions where nuanced modulation of the GABAergic system is desired.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | GABA Receptor | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of single heteromeric GABAA receptor ion channels by full and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Concise Guide to Pharmacology 2013/14: Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Applications of Isonipecotic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally constrained analog of the principal inhibitory neurotransmitter in the central nervous system (CNS), gamma-aminobutyric acid (GABA).[1] Its rigid piperidine (B6355638) core makes it a valuable scaffold in medicinal chemistry and a crucial tool in neuroscience research for probing the structure and function of GABA receptors. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role as a GABAA receptor partial agonist and as a foundational structure in the development of novel therapeutics for neurological disorders. While direct experimental data for some specific parameters of this compound are not extensively available in public literature, this guide synthesizes the current knowledge and provides a framework for its investigation.

Core Applications of this compound

This compound's utility in research and drug development stems from two primary characteristics: its intrinsic activity at GABAA receptors and its function as a versatile chemical intermediate.

-

Neuroscience Research: As a GABAA receptor partial agonist, this compound is employed to study the mechanisms of inhibitory neurotransmission.[2] Its ability to elicit a submaximal response compared to the full agonist GABA allows for the nuanced investigation of receptor function and downstream signaling cascades.

-

Pharmaceutical Development: this compound serves as a key building block in the synthesis of a wide array of pharmaceutical agents.[2][3] Its piperidine structure is a common motif in CNS-targeting drugs. Derivatives of this compound have been explored for their potential as anticonvulsants, anxiolytics, and other modulators of neuronal excitability.[3]

Quantitative Pharmacological Data

The interaction of this compound with the GABAA receptor has been characterized to a certain extent, primarily focusing on its efficacy at different receptor subunit combinations. The following table summarizes the available quantitative data.

| Parameter | Value | Receptor Subtype(s) | Reference |

| Emax (Efficacy) | 46–57% | α1, α2, α3, and α5 subunit-containing GABAA receptors | [1] |

| 83–104% | α4 and α6 subunit-containing GABAA receptors | [1] |

Note: Emax represents the maximal effect of the drug as a percentage of the maximal effect of the endogenous ligand, GABA.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound and its derivatives. Below are protocols for key experiments.

GABAA Receptor Binding Assay

This assay is used to determine the affinity of a compound for the GABAA receptor.

Workflow for GABAA Receptor Binding Assay

Workflow for a typical GABAA receptor binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared membranes, a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]gabazine), and varying concentrations of the test compound (this compound or its derivatives).

-

To determine non-specific binding, include a set of wells with a high concentration of a known GABAA receptor ligand (e.g., unlabeled GABA).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model (e.g., the one-site competition model) to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

GABA Uptake Inhibition Assay

This assay measures the ability of a compound to block the reuptake of GABA into neurons and glial cells.

Workflow for GABA Uptake Inhibition Assay

References

Isonipecotic Acid as a GABA Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonipecotic acid, systematically known as piperidine-4-carboxylic acid, is a conformationally constrained analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] As a heterocyclic compound, it features a piperidine (B6355638) ring with a carboxylic acid moiety at the 4-position.[2][3] This structure distinguishes it from its isomer, nipecotic acid (piperidine-3-carboxylic acid). First described in the scientific literature in 1944, its activity as a GABA-A receptor agonist was identified by 1978.[1]

Due to its structural relationship to GABA, this compound serves as a valuable tool in neuroscience research for probing the structure and function of GABA receptors.[2] It primarily functions as a partial agonist at GABA-A receptors.[1][4][5] However, a key pharmacological limitation is its inability to cross the blood-brain barrier, restricting its systemic therapeutic application but making it a useful compound for in vitro and peripheral system studies.[1] This guide provides an in-depth overview of the mechanism of action, pharmacological properties, experimental protocols, and synthesis of this compound.

Mechanism of Action

This compound exerts its effects by directly binding to and activating GABA-A receptors, which are ligand-gated ion channels.[1] The GABA-A receptor is a pentameric protein complex that forms a central pore permeable to chloride ions (Cl⁻).[6]

Upon binding, this compound induces a conformational change in the receptor, opening the ion channel. This allows for the influx of Cl⁻ ions into the neuron, following their electrochemical gradient. The increase in intracellular negative charge leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This inhibitory effect is the hallmark of GABAergic neurotransmission.[6]

This compound is classified as a partial agonist, meaning it binds to the receptor but elicits a submaximal response compared to the endogenous full agonist, GABA.[1] Its efficacy is notably dependent on the subunit composition of the GABA-A receptor.

Pharmacological Properties

The interaction of this compound with GABA-A receptors has been quantified through various in vitro electrophysiological and binding studies. Its potency and efficacy are highly dependent on the specific subunits composing the receptor pentamer.

Quantitative Data

The following tables summarize the key quantitative pharmacological data for this compound. Table 1 details its activity at the most common synaptic GABA-A receptor subtype, α1β2γ2S. Table 2 provides a broader view of its efficacy across a range of receptor subtypes, highlighting its differential activity.

Table 1: Pharmacological Profile of this compound at α1β2γ2S GABA-A Receptors

| Parameter | Value | Reference |

|---|---|---|

| EC₅₀ | 13 µM | [7] |

| Relative Iₘₐₓ (vs GABA) | 74% | [7] |

| Channel Pₒ (at ECₘₐₓ) | 0.16 |[7] |

EC₅₀: Half-maximal effective concentration. Relative Iₘₐₓ: Maximal current response relative to GABA. Channel Pₒ: Channel open probability.

Table 2: Efficacy of this compound at Different GABA-A Receptor Subtype Compositions

| Receptor Subunit Composition | Efficacy (Eₘₐₓ relative to GABA) | Agonist Type | Reference |

|---|---|---|---|

| α₁β₂γ₂S, α₂β₂γ₂S, α₃β₂γ₂S, α₅β₂γ₂S | 46–57% | Partial Agonist | [1] |

| α₄β₂γ₂S, α₆β₂γ₂S | 83–104% | Full/Near-Full Agonist |[1] |

Comparative Pharmacology

This compound is often studied alongside its structural isomers and analogs. Table 3 provides a comparison with GABA, its unsaturated analog isoguvacine, and its positional isomer nipecotic acid.

Table 3: Comparison of this compound with Related GABA Analogs

| Compound | Primary Mechanism of Action | Potency/Activity Note | Reference |

|---|---|---|---|

| GABA | Endogenous full agonist at GABA-A receptors | The primary inhibitory neurotransmitter | [6] |

| This compound | Partial agonist at most GABA-A receptor subtypes | Less potent than isoguvacine | [1][8] |

| Isoguvacine | Potent partial agonist at GABA-A receptors | More potent than this compound | [8] |

| Nipecotic Acid | Primarily a GABA uptake inhibitor (GAT-1) | Also a weak direct GABA-A receptor agonist |[9] |

Experimental Protocols

Characterizing the interaction of compounds like this compound with GABA-A receptors is fundamental. A radioligand binding assay is a standard in vitro technique used to determine the affinity of a compound for a receptor.

GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the GABA-A receptor using a radiolabeled ligand, such as [³H]muscimol.

Methodology

-

Membrane Preparation:

-

Homogenize rat brains (or tissue expressing specific recombinant receptor subtypes) in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[1]

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.[1]

-

Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g for 30 min at 4°C) to pellet the membranes.[1]

-

Wash the pellet multiple times by resuspension in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation to remove endogenous GABA.[1]

-

Resuspend the final pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In assay tubes, combine the prepared membranes (0.1-0.2 mg protein), a fixed concentration of radioligand (e.g., 5 nM [³H]muscimol), and varying concentrations of the unlabeled test compound (this compound).[1]

-

For determining total binding, omit the test compound.

-

For determining non-specific binding, add a high concentration of a known GABA-A agonist (e.g., 10 mM GABA).[1]

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 45 minutes).[1]

-

-

Termination and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[1]

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Chemical Synthesis

This compound can be prepared through several synthetic routes. A common and well-established method is the catalytic hydrogenation of its aromatic precursor, isonicotinic acid (pyridine-4-carboxylic acid).

Methodology: Reduction of Isonicotinic Acid

This protocol is based on established methods for the reduction of pyridine (B92270) rings.[7]

-

Reaction Setup:

-

In a high-pressure hydrogenation vessel, dissolve isonicotinic acid in a suitable solvent, such as water, concentrated HCl, or glacial acetic acid.[7]

-

Add a catalytic amount of a noble metal catalyst, most commonly platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃).

-

-

Hydrogenation:

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure.

-

Heat the reaction mixture to the appropriate temperature and agitate (stir or shake) to ensure efficient mixing of the reactants and catalyst.

-

Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

-

-

Work-up and Isolation:

-

Cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

-

Remove the catalyst from the reaction mixture by filtration (e.g., through a pad of Celite).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water or ethanol, to yield pure this compound.

-

Summary and Conclusion

This compound is a structurally important GABA analog that serves as a moderately potent partial agonist at GABA-A receptors. Its key characteristics include a conformationally restricted piperidine ring, differential efficacy at various GABA-A receptor subunit compositions, and an inability to penetrate the blood-brain barrier. These properties make it an invaluable pharmacological tool for the in vitro study of GABAergic systems and the characterization of GABA-A receptor subtypes. The standardized protocols for its synthesis and for its characterization in binding assays, as detailed in this guide, provide a robust framework for its application in neuroscience and drug development research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 3. This compound | GABA Receptor | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Activation of single heteromeric GABAA receptor ion channels by full and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor partial agonists and antagonists: structure, binding mode, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 498-94-2 [chemicalbook.com]

Isonipecotic Acid: A Historical and Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of isonipecotic acid (piperidine-4-carboxylic acid). Primarily aimed at researchers, scientists, and professionals in drug development, this document details the seminal moments in the history of this compound, from its first description in 1944 to its later identification as a GABAergic compound. This guide presents a compilation of its physicochemical properties in a structured format, alongside detailed historical experimental protocols for its synthesis. Furthermore, logical workflows of these synthetic routes are visualized to facilitate a deeper understanding of the chemical history of this significant molecule.

Introduction

This compound, a saturated heterocyclic compound, has a rich history intertwined with the development of medicinal chemistry and neuroscience. Structurally, it is a derivative of piperidine (B6355638) with a carboxylic acid group at the 4-position.[1] While it is now widely recognized for its role as a partial agonist at GABAA receptors, its initial discovery and synthesis predate this understanding by several decades.[2] This guide aims to provide a detailed historical and technical account of this compound, focusing on its discovery and the evolution of its synthetic preparation.

Discovery and Historical Context

The first documented mention of this compound in scientific literature appeared in 1944 in a publication by J.P. Wibaut in the Recueil des Travaux Chimiques des Pays-Bas.[3] Wibaut's work focused on the preparation of pyridine-4-carboxylic acid and its subsequent reduction to piperidine-4-carboxylic acid. This initial synthesis marked the formal discovery of the compound. For over three decades, the pharmacological properties of this compound remained largely unexplored. It wasn't until 1978 that its activity as a GABAA receptor agonist was identified, a discovery that opened new avenues for its investigation in neuroscience.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [4] |

| Molecular Weight | 129.16 g/mol | [4] |

| Melting Point | >300 °C | [4][5] |

| pKₐ₁ (Carboxylic Acid) | 3.73 | [6][7] |

| pKₐ₂ (Piperidine Nitrogen) | 10.72 | [6][7] |

| Water Solubility | Soluble | [7][8] |

| Ethanol (B145695) Solubility | Moderately Soluble | [8] |

| Methanol Solubility | Slightly Soluble | [7] |

| Density (estimate) | 1.1426 g/cm³ | [6] |

| Appearance | White to off-white crystalline powder | [4] |

Historical Synthetic Protocols

The synthesis of this compound has been approached through several methods since its discovery. The primary route has consistently been the reduction of isonicotinic acid. Below are the detailed experimental protocols from key historical publications.

Wibaut's Method (1944)

The seminal work by J.P. Wibaut described the preparation of this compound through the catalytic reduction of isonicotinic acid.

-

Experimental Protocol:

-

Reactants: Isonicotinic acid, glacial acetic acid, platinum oxide catalyst.

-

Procedure: Isonicotinic acid is dissolved in glacial acetic acid. The reduction is carried out in the presence of a platinum oxide catalyst.

-

Purification: The resulting this compound crystallizes from water or ethanol as needles. The hydrochloride salt can be recrystallized from water or aqueous HCl.[4]

-

Sperber et al. Method (1956)

A subsequent method was detailed in a U.S. Patent by Sperber and colleagues, which also utilized the reduction of isonicotinic acid but with different reaction conditions.

-

Experimental Protocol:

-

Reactants: 24.6 g of isonicotinic acid, 100 cc of water, 3-5 cc of concentrated hydrochloric acid, 1 g of platinum oxide catalyst.

-

Apparatus: Parr shaker.

-

Procedure: A mixture of the reactants is shaken in a Parr apparatus at an initial pressure of approximately 60 lbs. The reaction proceeds for several hours until the theoretical amount of hydrogen is absorbed. The catalyst is then removed by filtration, and the filtrate is concentrated to dryness in vacuo.

-

Purification: The crude product, this compound hydrochloride, can be purified by washing with cold, absolute ethanol. The solid residue melts at 293 °C with decomposition.[9]

-

Freifelder's Method (1964)

Further refinement of the synthesis was described in a U.S. Patent by Freifelder, focusing on the reduction of isonicotinic acid.

-

Experimental Protocol:

-

Reactants: Isonicotinic acid, water, concentrated HCl, platinum oxide (PtO₂).

-

Procedure: The reduction of isonicotinic acid is performed in a solution of water and concentrated hydrochloric acid using platinum oxide as the catalyst.[3]

-

Synthesis Workflow Diagrams

To visually represent the historical evolution of this compound synthesis, the following diagrams, generated using the DOT language, illustrate the workflows of the key methods described.

Caption: Wibaut's (1944) synthesis workflow for this compound.

Caption: Sperber et al.'s (1956) synthesis workflow for this compound hydrochloride.

Early Pharmacological Considerations

Prior to its characterization as a GABAA receptor agonist in 1978, there is limited specific public information available regarding extensive pharmacological studies on this compound itself. Its derivatives, however, were being investigated for various properties. For instance, research was conducted on substituted piperidines for their potential antihistaminic, antispasmodic, and analgesic activities. This broader exploration of piperidine-containing compounds likely paved the way for the later, more specific investigation into the neuroactivity of this compound.

Conclusion

This compound holds a significant place in the history of organic and medicinal chemistry. From its initial synthesis by Wibaut in 1944, through the refinement of its preparation in the mid-20th century, to its eventual identification as a key modulator of the GABAergic system, its journey reflects the broader evolution of drug discovery. The foundational synthetic work detailed in this guide provided the essential chemical matter for subsequent pharmacological investigation, underscoring the critical link between chemical synthesis and biological discovery. This document serves as a technical resource for researchers, providing both the historical context and the practical chemical knowledge necessary for the continued study and application of this important molecule.

References

- 1. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. This compound | 498-94-2 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound CAS#: 498-94-2 [m.chemicalbook.com]

- 7. This compound [chembk.com]

- 8. ycdehongchem.com [ycdehongchem.com]

- 9. US2739968A - Substituted piperidines - Google Patents [patents.google.com]

An In-Depth Technical Guide to Isonipecotic Acid: Chemical Structure and Functional Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isonipecotic acid, a conformationally constrained analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This document delves into its chemical architecture, biological function with a focus on the GABAergic system, and its applications in neuroscience research and as a scaffold in drug discovery. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate practical application and further investigation.

Chemical Structure and Properties

This compound, systematically named piperidine-4-carboxylic acid, is a heterocyclic compound featuring a piperidine (B6355638) ring substituted with a carboxylic acid group at the 4-position.[1][2][3] This structure imparts a rigid conformation, making it a valuable tool for probing the specific conformational requirements of GABA receptors.

Chemical Identifiers and Properties:

| Property | Value | Reference(s) |

| IUPAC Name | piperidine-4-carboxylic acid | [1] |

| Synonyms | 4-Piperidinecarboxylic acid, Hexahydroisonicotinic acid | [3] |

| CAS Number | 498-94-2 | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| SMILES | C1CNCCC1C(=O)O | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in water | [3] |

Biological Function: A GABA Receptor Partial Agonist

This compound is primarily characterized as a partial agonist of GABAᴀ receptors, the main ligand-gated ion channels responsible for fast inhibitory neurotransmission in the central nervous system.[3] As a conformationally restricted analog of GABA, its structure allows it to bind to the GABA binding site on the receptor, but its efficacy in activating the channel is lower than that of the endogenous agonist, GABA.

The GABAᴀ receptor is a pentameric protein complex that forms a chloride-selective ion channel.[4] The receptor is composed of a variety of subunits (e.g., α, β, γ, δ), and the specific subunit composition determines the pharmacological and physiological properties of the receptor subtype.[3][4]

Quantitative Data on GABAᴀ Receptor Interaction

| Assay | Value | Receptor/System | Reference(s) |

| IC₅₀ | 0.33 µM | Inhibition of [³H]GABA binding (at 2°C) | [1] |

This IC₅₀ value indicates a significant affinity of this compound for the GABA binding site. Further research is required to fully characterize its subtype selectivity and efficacy profile.

Signaling Pathway

As a partial agonist at GABAᴀ receptors, this compound modulates the flow of chloride ions into the neuron. The binding of this compound to the GABAᴀ receptor induces a conformational change that opens the chloride channel, albeit to a lesser extent than a full agonist like GABA. This influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus contributing to neuronal inhibition.

Caption: Signaling pathway of this compound at the GABAᴀ receptor.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Isonicotinic Acid

This protocol is adapted from a patented method for the synthesis of piperidine carboxylic acids.[1][5]

Materials:

-

Isonicotinic acid

-

Water

-

5% Rhodium on Alumina (B75360) (Rh/Al₂O₃) catalyst

-

Parr shaker or similar hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Anhydrous benzene (B151609) (for azeotropic removal of water)

Procedure:

-

Prepare a suspension of isonicotinic acid in water in a hydrogenation vessel. For example, use 6.15 grams of isonicotinic acid in 50 cc of water.[1]

-

Add the 5% rhodium on alumina catalyst to the suspension. For the example above, 2.4 grams of catalyst can be used.[1]

-

Place the vessel in a Parr shaker and purge the system with hydrogen gas.

-

Hydrogenate the mixture at room temperature under a hydrogen pressure of 2 atmospheres.[1]

-

Monitor the hydrogen uptake. The reaction is typically complete in under 4 hours.[1]

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

-

To ensure complete removal of water, add anhydrous benzene to the residue and reconcentrate to dryness. This step should be performed in a well-ventilated fume hood.

-

The resulting solid is this compound. The reported melting point is 336 °C.[1]

Radioligand Binding Assay for GABAᴀ Receptors

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the GABA binding site on GABAᴀ receptors.

Materials:

-

Synaptic membrane preparation from a suitable brain region (e.g., rat cortex)

-

[³H]-GABA or other suitable radioligand for the GABA binding site

-

This compound (unlabeled)

-

GABA (unlabeled, for determination of non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates with GF/B or GF/C filters

-

Vacuum filtration manifold

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare synaptic membranes from the desired brain tissue according to standard protocols. The final membrane pellet should be resuspended in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation + [³H]-GABA + assay buffer.

-

Non-specific Binding: Membrane preparation + [³H]-GABA + a high concentration of unlabeled GABA (e.g., 1 mM).

-

Competition: Membrane preparation + [³H]-GABA + increasing concentrations of this compound.

-

-

Incubation: Incubate the plates at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the assay by rapid vacuum filtration through the filter plates. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound to generate a competition curve. The IC₅₀ value can be determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of GABAᴀ receptor currents in response to this compound application in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific GABAᴀ receptor subtypes).

Materials:

-

Cultured neurons or transfected HEK293 cells

-

Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

-

Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)

-

This compound stock solution

-

GABA stock solution (for comparison)

-

Drug application system (e.g., gravity-fed or perfusion system)

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Obtain a gigaohm seal on a selected cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply the external solution containing a known concentration of this compound to the cell using the application system.

-

Record the resulting inward current (due to Cl⁻ influx).

-

Wash the cell with the external solution to allow the current to return to baseline.

-

Repeat with different concentrations of this compound to generate a dose-response curve.

-

For comparison, apply a saturating concentration of GABA to determine the maximal current response.

-

-

Data Analysis:

-

Measure the peak amplitude of the current at each concentration of this compound.

-

Normalize the responses to the maximal GABA response to determine the relative efficacy (Emax) of isonipec-otic acid.

-

Plot the normalized current as a function of the log concentration of this compound to determine the EC₅₀.

-

Experimental Workflow for Screening GABAᴀ Receptor Modulators

The following diagram illustrates a typical workflow for identifying and characterizing novel GABAᴀ receptor modulators, a process where this compound could serve as a reference compound.

References

- 1. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 2. Rat α6β2δ GABAA receptors exhibit two distinct and separable agonist affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]

- 5. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

Isonipecotic acid molecular weight and formula

An In-Depth Technical Guide to Isonipecotic Acid

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, synthesis, and its role in neuroscience, particularly as a ligand for GABA receptors.

Core Molecular Information

This compound, also known as piperidine-4-carboxylic acid, is a conformationally constrained derivative of γ-aminobutyric acid (GABA).[1] Its chemical structure consists of a piperidine (B6355638) ring with a carboxylic acid group at the 4-position.[2]

Physicochemical and Pharmacological Properties

The quantitative data for this compound and its hydrochloride salt are summarized below, providing a clear reference for its chemical and physical characteristics.

| Property | This compound | This compound Hydrochloride |

| Synonyms | Piperidine-4-carboxylic acid, 4-Carboxypiperidine, Hexahydroisonicotinic acid[3][4][5][6][7][8] | 4-Piperidinecarboxylic acid hydrochloride[9][10] |

| CAS Number | 498-94-2[3][4][5] | 5984-56-5[9][10] |

| Molecular Formula | C₆H₁₁NO₂[3][4][5][6] | C₆H₁₂ClNO₂[9][10] |

| Molecular Weight | 129.16 g/mol [3][4][5][6][7][8] | 165.62 g/mol [3][10] |

| Appearance | White to off-white crystalline powder[2][5][11] | Not specified |

| Melting Point | >300 °C; darkens at ~300 °C, melts at 336 °C[3][5][11][12] | ~293-300 °C with decomposition[3] |

| pKa | 3.73 (carboxylic acid), 10.72 (piperidine nitrogen)[2] | Not specified |

| LogP | -0.08[2] | -1.29[9] |

| Solubility | Soluble in water[8] | Freely soluble in water; soluble in ethanol (B145695) and methanol[3] |

| Purity | ≥99% (Titration)[5] | Not specified |

Experimental Protocols

Synthesis of this compound

This compound is typically prepared through the catalytic reduction of isonicotinic acid. Below are established methodologies.

Method 1: Reduction in Glacial Acetic Acid

-

Reactants: Isonicotinic acid, glacial acetic acid, platinum oxide (catalyst).[3]

-

Procedure: Isonicotinic acid is dissolved in glacial acetic acid. The reduction is carried out in the presence of a platinum oxide catalyst.

-

Reference: Wibaut, Rec. Trav. Chim. 63, 141 (1944).[3]

Method 2: Reduction in Aqueous HCl

-

Reactants: Isonicotinic acid, water, concentrated hydrochloric acid, platinum oxide (catalyst).[3]

-

Procedure: The reduction of isonicotinic acid is performed in an aqueous solution containing concentrated HCl with platinum oxide as the catalyst.

-

Reference: Sperber et al., US 2739968 (1956 to Schering).[3]

Caption: Catalytic reduction of isonicotinic acid.

Purification Protocol

-

Method: this compound can be purified by crystallization from water or ethanol, where it forms needles.[12] The hydrochloride salt is purified by recrystallization from water or aqueous HCl.[12]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Application: this compound hydrochloride can be analyzed by reverse-phase (RP) HPLC.[9]

-

Mobile Phase: A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[9] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[9]

-

Scalability: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.[9] It is also suitable for pharmacokinetic studies.[9]

Applications in Research and Drug Development

This compound is a valuable molecule in neuroscience and pharmaceutical development due to its interaction with neurotransmitter systems.[5]

-

Neuroscience Research: It is primarily characterized as a partial agonist at GABA-A receptors, making it a useful tool for studying inhibitory neurotransmission and neurological function.[1][2][7][8]

-

Pharmaceutical Intermediate: It serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS) for conditions like epilepsy, anxiety, and depression.[2][5][13][14] It is used in the synthesis of HDAC inhibitors and other piperidine-based derivatives.[2]

-

Chemical Synthesis: As a heterocyclic compound, it is a precursor in the production of more complex molecules.[2][5]

Mechanism of Action: GABA-A Receptor Modulation

This compound functions as a partial agonist of the GABA-A receptor.[1][8] Its efficacy varies depending on the subunit composition of the receptor. It shows moderate-efficacy partial agonism at α₁, α₂, α₃, and α₅ subunit-containing receptors but acts as a full or near-full agonist at α₄ and α₆ subunit-containing receptors.[1] However, its utility in CNS research is limited by its inability to cross the blood-brain barrier.[1]

Caption: Partial agonism at the GABA-A receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 3. This compound [drugfuture.com]

- 4. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound | GABA Receptor | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound hydrochloride | SIELC Technologies [sielc.com]

- 10. This compound hydrochloride | C6H12ClNO2 | CID 22298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 498-94-2 [chemicalbook.com]

- 13. This compound CAS 498-94-2 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 14. Discovery of Novel this compound-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the GABAA Receptor Binding Affinity of Isonipecotic Acid